

## Technical Support Center: Managing Adverse Events of Cabozantinib and Nivolumab Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | S2101    |           |
| Cat. No.:            | B1139106 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse events (AEs) associated with the combination of cabozantinib and nivolumab. The information is derived from clinical trial data, expert reviews, and management guidelines.

### **Frequently Asked Questions (FAQs)**

Q1: What are the most common adverse events observed with cabozantinib and nivolumab combination therapy?

The most frequently reported treatment-emergent adverse events (TEAEs) of any grade from the pivotal CheckMate 9ER trial include diarrhea, palmar-plantar erythrodysesthesia (PPE), hypertension, hypothyroidism, fatigue, and elevated liver enzymes (ALT/AST).[1] While most AEs are manageable, some can be severe.

Q2: How can we differentiate between an adverse event caused by cabozantinib versus an immune-related adverse event (irAE) from nivolumab, especially with overlapping toxicities like diarrhea or hepatotoxicity?

Distinguishing the causative agent for overlapping toxicities is a clinical challenge. A key strategy involves withholding one or both agents and observing the response. For instance,







diarrhea caused by cabozantinib often improves within a few days of holding the drug.[2] If the adverse event persists or worsens after holding cabozantinib, an immune-mediated etiology from nivolumab should be suspected, and immunosuppressive therapy may be warranted.[3][4] For suspected immune-related hepatitis, if liver enzyme elevations do not improve after holding both drugs, nivolumab is the more likely cause, and corticosteroid treatment should be initiated. [2][5]

Q3: What is the general management approach for adverse events with this combination therapy?

The management strategy is multimodal and includes patient education, prophylactic measures, supportive care, and dose modifications.[6][7] For cabozantinib-related toxicities, management often involves dose interruption and/or reduction.[7][8] For nivolumab-related irAEs, treatment depends on the severity and may require holding the dose and administering systemic corticosteroids.[9][10][11]

Q4: Are there established protocols for dose modification of cabozantinib in the event of an adverse event?

Yes, dose modifications for cabozantinib are a key management strategy. The recommended starting dose is 40 mg once daily. For grade 3 or intolerable grade 2 AEs, cabozantinib should be withheld until the toxicity resolves to grade 1 or baseline. Treatment can then be resumed at a reduced dose. For grade 4 events, cabozantinib should be withheld, and upon resolution, can be restarted at a reduced dose.[7][8]

Q5: When should nivolumab be discontinued permanently due to an adverse event?

Permanent discontinuation of nivolumab is recommended for severe (Grade 4) or life-threatening irAEs, recurrent Grade 3 irAEs despite management, or if corticosteroid tapering cannot be achieved to ≤10 mg/day of prednisone or equivalent within 12 weeks of starting steroids. Specific severe reactions warranting permanent discontinuation include severe infusion-related reactions, myocarditis, and severe dermatologic reactions like Stevens-Johnson syndrome.

### **Troubleshooting Guides**



### **Issue 1: Managing Diarrhea**

Symptoms: Increase in stool frequency, loose or watery stools, abdominal cramping.

| Grade (CTCAE v5.0) | Management Protocol                                                                                                                                                                                                                                                                                                                     |  |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Grade 1            | - Continue cabozantinib and nivolumab Initiate supportive care: increase oral fluids, dietary modification (e.g., BRAT diet) Administer anti-diarrheal agents like loperamide as needed.[11]                                                                                                                                            |  |
| Grade 2            | - Withhold cabozantinib Continue aggressive supportive care and loperamide If diarrhea persists for >48-72 hours, consider withholding nivolumab and evaluating for colitis Once resolved to ≤ Grade 1, resume cabozantinib at a reduced dose.[8]                                                                                       |  |
| Grade 3/4          | - Withhold both cabozantinib and nivolumab Hospitalization may be required for IV hydration and electrolyte management Rule out infectious causes For suspected immune- mediated colitis, initiate high-dose corticosteroids (e.g., prednisone 1-2 mg/kg/day). [12] - Consider infliximab for corticosteroid- refractory cases.[12][13] |  |

### **Issue 2: Managing Hypertension**

Monitoring: Blood pressure should be well-controlled before initiating therapy and monitored regularly during treatment.[9]



| Grade (CTCAE v5.0)            | Management Protocol                                                                                                                                     |  |
|-------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Grade 1/2                     | - Continue cabozantinib and nivolumab Initiate or optimize anti-hypertensive medication.                                                                |  |
| Grade 3                       | - Withhold cabozantinib Aggressively manage with anti-hypertensive therapy Once blood pressure is controlled, resume cabozantinib at a reduced dose.[7] |  |
| Grade 4 (Hypertensive Crisis) | - Permanently discontinue cabozantinib.[7] - Immediate medical intervention is required.                                                                |  |

### **Issue 3: Managing Hepatotoxicity (Elevated ALT/AST)**

Monitoring: Liver function tests (ALT, AST, bilirubin) should be monitored at baseline and regularly throughout treatment.[14]

| Grade (CTCAE v5.0) | Management Protocol                                                                                                                                                                                                                                                         |  |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Grade 2            | - Withhold cabozantinib and nivolumab Monitor LFTs every 2-3 days If LFTs improve, the toxicity is likely cabozantinib-related; resume cabozantinib at a reduced dose once resolved.  [5] - If LFTs do not improve, suspect immune- mediated hepatitis.                     |  |
| Grade 3/4          | - Withhold both cabozantinib and nivolumab For suspected immune-mediated hepatitis, initiate high-dose corticosteroids (e.g., prednisone 1-2 mg/kg/day).[9] - For ALT/AST >10 x ULN or >3 x ULN with concurrent bilirubin ≥2 x ULN, permanently discontinue both drugs. [9] |  |

## **Quantitative Data Summary**



The following tables summarize the incidence of common and grade ≥3 treatment-related adverse events (TRAEs) from the CheckMate 9ER trial, which compared nivolumab plus cabozantinib to sunitinib.

Table 1: Incidence of Common Treatment-Related Adverse Events (Any Grade)

| Adverse Event                        | Nivolumab + Cabozantinib<br>(n=320) | Sunitinib (n=320) |
|--------------------------------------|-------------------------------------|-------------------|
| Diarrhea                             | 64%[1]                              | 46%               |
| Palmar-Plantar<br>Erythrodysesthesia | 40%[1]                              | 43%               |
| Hypertension                         | 35%[1]                              | 42%               |
| Hypothyroidism                       | 34%[1]                              | 18%               |
| Fatigue                              | 32%[1]                              | 34%               |
| Increased ALT                        | 28%[1]                              | 18%               |
| Decreased Appetite                   | 28%[1]                              | 24%               |
| Nausea                               | 27%[1]                              | 28%               |

Table 2: Incidence of Grade ≥3 Treatment-Related Adverse Events



| Adverse Event                        | Nivolumab + Cabozantinib<br>(n=320) | Sunitinib (n=320) |
|--------------------------------------|-------------------------------------|-------------------|
| Hypertension                         | 13%[1][15]                          | 12%[15]           |
| Hyponatremia                         | 9%[1]                               | 6%                |
| Palmar-Plantar<br>Erythrodysesthesia | 8%[1][15]                           | 8%[15]            |
| Diarrhea                             | 7%[1][15]                           | 5%[15]            |
| Increased Lipase                     | 6%[1]                               | 6%                |
| Hypophosphatemia                     | 6%[1]                               | 20%               |
| Increased ALT                        | 5%[1]                               | 3%                |
| Asthenia                             | 4%[1]                               | 4%                |
| Increased AST                        | 3%[1]                               | 2%                |
| Fatigue                              | 3%[1]                               | 3%                |

### **Experimental Protocols**

Protocol 1: Monitoring and Management of Endocrine irAEs (Hypothyroidism/Hyperthyroidism)

- Baseline Assessment: Measure Thyroid-Stimulating Hormone (TSH) and free Thyroxine (fT4) at baseline.
- Routine Monitoring: Monitor TSH and fT4 every 4-6 weeks during the initial phase of treatment and then as clinically indicated.
- · Management of Hypothyroidism:
  - For asymptomatic, subclinical hypothyroidism (elevated TSH, normal fT4), continue treatment and monitor.
  - For symptomatic hypothyroidism, initiate thyroid hormone replacement therapy (e.g., levothyroxine). Continue nivolumab and cabozantinib.



- · Management of Hyperthyroidism:
  - Withhold nivolumab for moderate to severe symptoms.
  - Administer beta-blockers for symptomatic control.
  - Consider methimazole for persistent hyperthyroidism.
  - Monitor for the development of subsequent hypothyroidism, which is a common evolution of immune-mediated thyroiditis.

# Visualizations Signaling Pathways





Click to download full resolution via product page

Caption: Mechanisms of action for cabozantinib and nivolumab.

### **Experimental Workflow: Adverse Event Management**





Click to download full resolution via product page

Caption: General workflow for managing adverse events.



### **Logical Relationship: Dose Modification Strategy**



Click to download full resolution via product page



Caption: Logic for cabozantinib dose modification after an AE.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Management of Adverse Events Associated with Cabozantinib Plus Nivolumab in Renal Cell Carcinoma: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Management of adverse events associated with cabozantinib plus nivolumab in renal cell carcinoma: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. [PDF] Practical management of adverse events associated with cabozantinib treatment in patients with renal-cell carcinoma | Semantic Scholar [semanticscholar.org]
- 7. Practical management of adverse events associated with cabozantinib treatment in patients with renal-cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 10. targetedonc.com [targetedonc.com]
- 11. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 12. opdivohcp.com [opdivohcp.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Hepatitis & Hepatotoxicity Management | OPDIVO® (nivolumab) [opdivohcp.com]
- 15. Nivolumab plus cabozantinib versus sunitinib in first-line treatment for advanced renal cell carcinoma (CheckMate 9ER): long-term follow-up results from an open-label, randomised, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Managing Adverse Events of Cabozantinib and Nivolumab Combination Therapy]. BenchChem, [2025]. [Online PDF].





Available at: [https://www.benchchem.com/product/b1139106#managing-adverse-events-of-cabozantinib-and-nivolumab-combination]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com